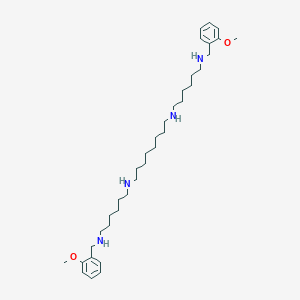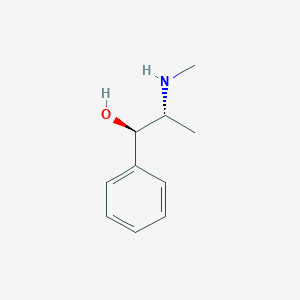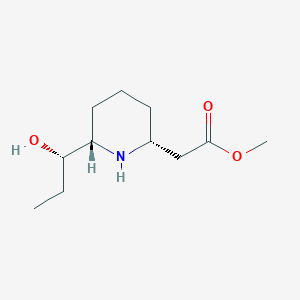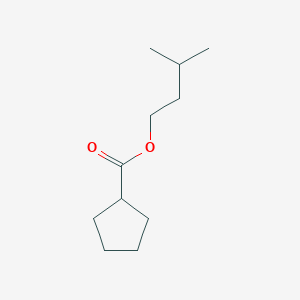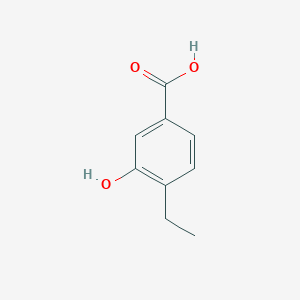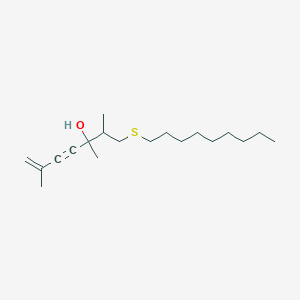![molecular formula C10H15N B034847 Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- CAS No. 104516-97-4](/img/structure/B34847.png)
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-, also known as norbornane-2-carbonitrile, is a bicyclic organic compound that contains a nitrile functional group. This compound has attracted attention from researchers due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- has been studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its antitumor, antiviral, and antibacterial properties. In addition, it has been studied as a potential drug for the treatment of Alzheimer's disease and other neurological disorders. In the agrochemical industry, this compound has been studied as a potential herbicide and insecticide. In materials science, it has been investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of enzymes or the modulation of cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- has a variety of biochemical and physiological effects. In vitro studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have antiviral activity against HIV-1 and herpes simplex virus type 1. Studies have also suggested that this compound may have neuroprotective effects and could be a potential treatment for Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to have a variety of biological activities, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-. One area of research could focus on the development of new synthetic methods for this compound, which could improve its yield and purity. In addition, further studies could investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research could also focus on the development of new materials based on bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-, which could have unique properties and applications in various fields.
Méthodes De Synthèse
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- can be synthesized through a variety of methods, including the reaction of norbornene with cyanogen bromide or cyanogen chloride, or the reaction of norbornene with sodium cyanide in the presence of a catalyst such as copper(II) chloride. Another method involves the reaction of norbornene with acrylonitrile in the presence of a Lewis acid catalyst such as boron trifluoride.
Propriétés
Numéro CAS |
104516-97-4 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- |
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
1,3-dimethylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-7-8-3-4-10(2,5-8)9(7)6-11/h7-9H,3-5H2,1-2H3 |
Clé InChI |
BDYGNAKOXIGYCJ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)(C1C#N)C |
SMILES canonique |
CC1C2CCC(C2)(C1C#N)C |
Pictogrammes |
Irritant |
Synonymes |
Bicyclo2.2.1heptane-2-carbonitrile, 1,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



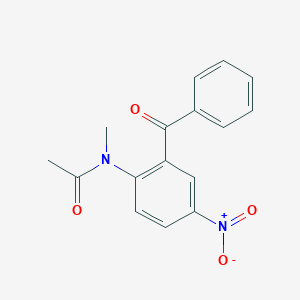
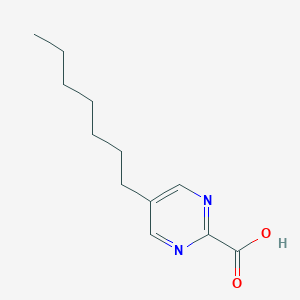
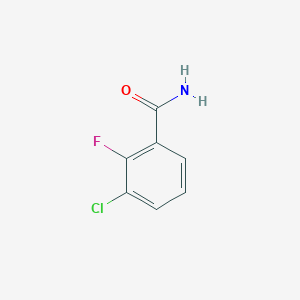
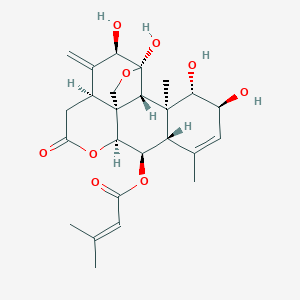
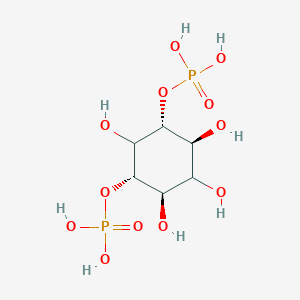
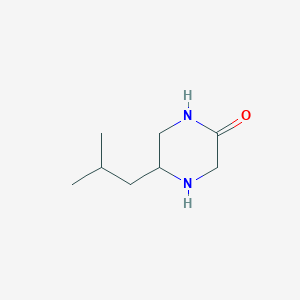
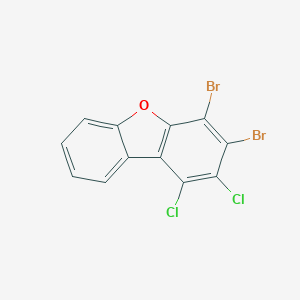
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
